2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-7-6-5(3-4-9-6)10-8(11-7)13-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIYYDQWNQWIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1NC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dimethoxy 5h Pyrrolo 3,2 D Pyrimidine and Analogues
Strategies for Pyrrolo[3,2-d]pyrimidine Core Construction
The assembly of the bicyclic pyrrolo[3,2-d]pyrimidine framework is a critical step in the synthesis of the target compound and its analogues. Chemists have devised several approaches that offer flexibility in accessing this privileged structure.
Cyclization Reactions for Pyrrole (B145914) Ring Formation
A predominant strategy for the synthesis of the pyrrolo[3,2-d]pyrimidine system involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine (B1678525) precursor. This approach has been successfully employed in the synthesis of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine itself.
One notable method begins with a substituted pyrimidine, such as 2,4-dimethoxy-6-methyl-5-nitropyrimidine. acs.orgchemsrc.com This starting material undergoes functionalization of the 6-methyl group, followed by a reductive cyclization of the 5-nitro group to form the pyrrole ring. Two distinct pathways have been developed from this common precursor, as detailed in the work of Cupps, Wise, and Townsend. acs.org
In the first pathway, the 6-methyl group is brominated and subsequently converted to a cyanomethyl group. The resulting 6-(cyanomethyl)-2,4-dimethoxy-5-nitropyrimidine then undergoes catalytic hydrogenation. This reduction simultaneously reduces the nitro group to an amine and facilitates the cyclization of the newly formed amino group onto the cyano function, directly affording the this compound. acs.org
The second pathway involves the reaction of the 5-nitro-6-methylpyrimidine with Bredereck's reagent, which introduces a dimethylaminovinyl group at the 6-position. The subsequent catalytic reduction of the nitro group in this intermediate leads to the formation of the pyrrole ring and yields the target compound. acs.org
A summary of the reaction yields for the key steps in these pathways is presented in the table below.
| Starting Material | Intermediate | Reagents and Conditions | Product | Yield (%) |
| 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | 6-(Bromomethyl)-2,4-dimethoxy-5-nitropyrimidine | Bromine, Sodium Acetate, Acetic Acid | 6-(Cyanomethyl)-2,4-dimethoxy-5-nitropyrimidine | 43 |
| 6-(Cyanomethyl)-2,4-dimethoxy-5-nitropyrimidine | - | Catalytic Hydrogenation | This compound | Not Specified |
| 2,4-Dimethoxy-6-methyl-5-nitropyrimidine | 6-[(Dimethylamino)vinyl]-2,4-dimethoxy-5-nitropyrimidine | Bredereck's Reagent | This compound | Not Specified |
Cyclization Reactions for Pyrimidine Ring Formation
An alternative approach to the pyrrolo[3,2-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-existing, suitably substituted pyrrole. This method is particularly useful for creating diversity in the pyrimidine portion of the molecule. While less documented for the specific 2,4-dimethoxy target, the general strategy involves the use of 3-aminopyrrole derivatives. For instance, a 3-amino-4-cyanopyrrole can be reacted with reagents like formamide, guanidine, or thiourea to construct the fused pyrimidine ring, leading to various substituted pyrrolo[3,4-d]pyrimidines, a related isomer. nih.gov Adapting this to the pyrrolo[3,2-d]pyrimidine system would involve starting with a 4-amino-3-substituted pyrrole.
Domino and Multi-Component Reactions
Domino and multi-component reactions represent an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrrolo[3,2-d]pyrimidines. These reactions allow for the formation of multiple bonds in a single synthetic operation, often from readily available starting materials.
For example, a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones have been prepared through a domino C-N coupling/hydroamination reaction. beilstein-journals.orgnih.govbeilstein-journals.org This process typically involves the Sonogashira coupling of an alkynylated uracil derivative with an aniline, followed by a palladium-catalyzed intramolecular cyclization. beilstein-journals.orgnih.govbeilstein-journals.org The reaction conditions for this transformation have been optimized, with the choice of palladium catalyst and ligand being crucial for achieving good yields. beilstein-journals.orgnih.gov
The table below summarizes the optimization of the domino C-N cross-coupling/hydroamination reaction for a model substrate. beilstein-journals.org
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | XPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 15 |
| Pd(OAc)₂ (5) | DPEphos (5) | K₃PO₄ (3) | DMA | 100 | 15 | 43 |
While this methodology has been extensively used for the synthesis of the dione analogues, its direct application to the synthesis of this compound has not been reported. However, it highlights a powerful strategy for the construction of the core ring system.
Introduction and Functionalization of Methoxy (B1213986) Groups at C2 and C4
The introduction of the methoxy groups at the C2 and C4 positions is a defining feature of the target compound. These groups can be incorporated either at an early stage of the synthesis, as seen in the methods starting from 2,4-dimethoxy-6-methyl-5-nitropyrimidine, or they can be introduced onto a pre-formed pyrrolo[3,2-d]pyrimidine core.
Nucleophilic Aromatic Substitution Strategies
A common and effective method for introducing alkoxy groups onto a heterocyclic ring is through nucleophilic aromatic substitution (SNAr) of a corresponding halogenated precursor. In the context of this compound synthesis, this would involve the preparation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine followed by reaction with sodium methoxide.
The 2,4-dichloro precursor is a known compound and serves as a versatile intermediate for the synthesis of various substituted pyrrolo[3,2-d]pyrimidines. chemimpex.com The chlorine atoms at the C2 and C4 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens. Treatment of this dichloro derivative with a solution of sodium methoxide in methanol would be expected to proceed via a sequential SNAr mechanism to yield the desired 2,4-dimethoxy product. This approach offers the advantage of late-stage functionalization, allowing for the synthesis of a variety of 2,4-dialkoxy derivatives by simply changing the alkoxide nucleophile.
Direct Alkylation Methods
Direct alkylation to form methoxy groups on the pyrrolo[3,2-d]pyrimidine core is generally less common than the nucleophilic substitution approach. This strategy would typically involve the alkylation of the corresponding pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. The dione can be treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. However, this reaction can sometimes lead to a mixture of O- and N-alkylation products, and careful control of the reaction conditions is necessary to favor the formation of the desired O-methylated (dimethoxy) product.
Synthesis of Key Intermediates for this compound
The creation of the this compound core relies on the strategic synthesis of key intermediates, primarily the pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione. This dione serves as a versatile precursor for introducing the desired methoxy groups.
One established route involves building the pyrimidine ring onto a pre-existing, functionalized pyrrole. This can be achieved by converting a 4-oxoproline derivative into an aminopyrrole. Subsequent reaction with an isocyanate yields a ureidopyrrole, which can then be cyclized to form the fused 2,4-dioxo-pyrrolo[3,2-d]pyrimidine system. This multi-step process allows for the early introduction of substituents on the pyrimidine nitrogens nih.gov.
A more contemporary and efficient approach involves a domino reaction sequence starting from a substituted pyrimidine. Specifically, alkynylated uracils are reacted with various anilines in a palladium-catalyzed process. This reaction proceeds via a domino C-N coupling/hydroamination sequence to construct the fused pyrrole ring, directly yielding N5-substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields nih.govbeilstein-journals.org. The starting alkynylated uracils themselves are typically prepared from halogenated uracils, such as 5-bromo-6-chloro-1,3-dimethyluracil, through a Sonogashira reaction nih.gov.
Once the pyrrolo[3,2-d]pyrimidine-2,4-dione intermediate is obtained, it is typically converted to a more reactive 2,4-dichloro derivative using a chlorinating agent like phosphoryl chloride (POCl₃). This dichloro-intermediate can then readily undergo nucleophilic substitution with sodium methoxide to yield the target compound, this compound.
Derivatization Strategies for Pyrrolo[3,2-d]pyrimidine Analogues
N-Substitution on the Pyrrole Ring (N5)
Modification at the N5 position of the pyrrole ring is a common strategy to tune the compound's properties. In the domino synthesis starting from alkynylated uracils, the N5 substituent is incorporated directly through the choice of the aniline used in the cyclization step. This method tolerates a variety of functional groups on the aniline, including methoxy, fluoro, trifluoromethyl, methyl, and bromo groups nih.govbeilstein-journals.org. Studies have shown that introducing N5-alkyl substitutions can decrease the toxicity of halogenated pyrrolo[3,2-d]pyrimidine analogues while maintaining their antiproliferative activity nih.gov.
The table below illustrates the scope of the domino C-N coupling/hydroamination reaction for synthesizing various N5-aryl substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones nih.govbeilstein-journals.org.
| Aniline Substituent (R) | Product | Yield (%) |
|---|---|---|
| 4-Me | N5-(4-Tolyl)-pyrrolo[3,2-d]pyrimidine-2,4-dione analogue | 71 |
| 4-OMe | N5-(4-Methoxyphenyl)-pyrrolo[3,2-d]pyrimidine-2,4-dione analogue | 65 |
| 4-F | N5-(4-Fluorophenyl)-pyrrolo[3,2-d]pyrimidine-2,4-dione analogue | 68 |
| 4-CF3 | N5-(4-Trifluoromethylphenyl)-pyrrolo[3,2-d]pyrimidine-2,4-dione analogue | 64 |
| 4-Br | N5-(4-Bromophenyl)-pyrrolo[3,2-d]pyrimidine-2,4-dione analogue | 73 |
Substitution Patterns on the Pyrimidine Ring (C2, C4)
The C2 and C4 positions on the pyrimidine ring are critical sites for modification, often influencing biological activity. As mentioned, the most versatile intermediate for these modifications is the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine, derived from the corresponding dione. This highly reactive intermediate allows for the introduction of a wide range of substituents through nucleophilic aromatic substitution.
Key transformations include:
Alkoxylation: Reaction with alkoxides, such as sodium methoxide, yields 2,4-dialkoxy derivatives like the title compound .
Amination: Reaction with various primary or secondary amines introduces amino groups, leading to 2,4-diamino or 2,4-(substituted-amino) analogues.
Thiolation: Reaction with thiols or their corresponding salts can introduce thioether linkages.
This stepwise substitution allows for the synthesis of symmetrical or unsymmetrical analogues, depending on the reaction conditions and the nucleophiles used.
Introduction of Side Chains and Bridge Carbons
Side chains can be introduced at various positions of the pyrrolo[3,2-d]pyrimidine core. One effective method is to build upon a functional group already present on the scaffold. For example, a substituent at the C4 position can be elongated. A common approach in related heterocyclic systems involves starting with an ester group, which is then converted to a hydrazide. This hydrazide can be further reacted with various aldehydes or ketones to form larger hydrazone-containing side chains mdpi.com.
Alternatively, side chains can be incorporated from the beginning of the synthesis by using appropriately substituted starting materials. For instance, in syntheses starting from a pre-formed pyrimidine, the choice of substituent at the C6 position of the initial uracil can dictate the final substitution pattern on the pyrrole ring of the fused product researchgate.net.
Heteroatom Linkages and Functional Group Transformations
The introduction of heteroatoms and the transformation of functional groups are central to creating chemical diversity. The conversion of the 2,4-dione to the 2,4-dichloro intermediate is a pivotal functional group transformation that enables the subsequent formation of C-O, C-N, and C-S bonds .
Another key strategy is the use of palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is used to introduce an alkyne group onto a halogenated uracil, which is a crucial step in forming the substrate for the domino C-N coupling/hydroamination reaction nih.govbeilstein-journals.org. Similarly, Buchwald-Hartwig C-N cross-coupling reactions have been optimized for the synthesis of related pyrrolopyrimidine derivatives, demonstrating the power of modern catalytic methods in forming heteroatom linkages nih.gov. In some syntheses, carbonyl-amine condensation is used to form imines, which can be a route to preparing novel analogues mdpi.com.
Optimization of Synthetic Yields and Reaction Conditions
Optimizing reaction conditions is crucial for achieving high yields and purity. The synthesis of N5-substituted pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via the domino C-N coupling/hydroamination reaction serves as an excellent case study for optimization nih.govbeilstein-journals.org. Researchers systematically varied the catalyst, ligand, and base to maximize the yield of the desired product.
The reaction of an alkynylated uracil with p-toluidine was used as a model system. The initial conditions using Pd(OAc)₂ as the catalyst, XPhos as the ligand, and K₃PO₄ as the base in DMA solvent at 100 °C resulted in a low yield of 15% nih.gov. By screening various mono- and bidentate ligands, it was discovered that DPEphos was significantly more effective, boosting the yield to 71% under otherwise identical conditions nih.gov.
The table below summarizes the optimization of the ligand for the domino reaction nih.gov.
| Entry | Catalyst (5 mol%) | Ligand (5 mol%) | Base (3 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | XPhos | K₃PO₄ | DMA | 100 | 15 | 15 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | DMA | 100 | 15 | 18 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | DMA | 100 | 15 | 25 |
| 4 | Pd(OAc)₂ | DPEphos | K₃PO₄ | DMA | 100 | 15 | 71 |
| 5 | Pd(OAc)₂ | BINAP | K₃PO₄ | DMA | 100 | 15 | 43 |
These optimized conditions—Pd(OAc)₂, DPEphos, and K₃PO₄ in DMA at 100 °C for 15 hours—were then applied to a broader range of substrates, proving to be a robust method for the synthesis of a library of N5-aryl-pyrrolo[3,2-d]pyrimidine-2,4-diones nih.govbeilstein-journals.org.
Structural Elucidation and Conformational Analysis of 2,4 Dimethoxy 5h Pyrrolo 3,2 D Pyrimidine Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the structure of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information that, when combined, allows for a comprehensive structural assignment of pyrrolo[3,2-d]pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR: In the ¹H NMR spectra of pyrrolo[3,2-d]pyrimidine derivatives, the chemical shifts and coupling constants of protons provide valuable information about their chemical environment and spatial relationships. For instance, in a series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, the proton signals are well-resolved, allowing for unambiguous assignment. nih.gov The protons on the pyrrole (B145914) and pyrimidine (B1678525) rings, as well as those on substituent groups, exhibit characteristic chemical shifts that are influenced by neighboring atoms and functional groups.
¹³C NMR: The ¹³C NMR spectra provide information on the carbon skeleton of the molecule. In pyrrolo[3,2-d]pyrimidine derivatives, the carbon atoms of the fused heterocyclic system and the substituent groups resonate at distinct chemical shifts. For example, in a series of 1,3-dimethyl-5,6-diaryl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4-diones, the carbon signals were fully assigned, confirming the proposed structures. beilstein-journals.org The chemical shifts of the C2 and C4 carbons are particularly indicative of the substitution pattern on the pyrimidine ring.
Interactive Table of Representative ¹H and ¹³C NMR Data for Pyrrolo[3,2-d]pyrimidine Derivatives:
| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1,3-Dimethyl-5,6-di-p-tolyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione | 7.24–6.99 (m, 8H, Ar-H), 6.07 (s, 1H, H-7), 3.55 (s, 3H, N-CH₃), 3.38 (s, 3H, N-CH₃), 2.29 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃) | 155.1, 151.9, 142.8, 137.9, 137.6, 136.4, 134.3, 131.3, 130.7, 130.2, 129.1, 128.9, 127.7, 125.5, 111.0, 96.4, 31.9, 28.0, 21.3, 20.3 | beilstein-journals.org |
| N-(2,4-Dimethoxyphenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine hydrochloride | 14.86 (s, 1H, NH), 12.65 (s, 1H, NH), 10.4 (s, 1H, NH), 7.85 (s, 1H, H-6), 7.48 (d, 1H), 6.7 (d, 1H), 6.59 (dd, 1H), 6.5 (m, 1H), 3.8 (s, 6H, OCH₃), 2.5 (s, 3H, CH₃) | Not explicitly provided | nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent molecule. For various synthesized pyrrolo[3,2-d]pyrimidine derivatives, the observed molecular ion peaks in HRMS spectra closely match the calculated values, confirming their elemental composition. beilstein-journals.orgmdpi.com
Fragmentation Analysis: Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used in the mass spectrometric analysis of pyrrolo[3,2-d]pyrimidines. The fragmentation patterns observed in the mass spectra are characteristic of the compound's structure. The pyrimidine and pyrrole rings can undergo specific cleavage pathways, and the fragmentation of substituent groups provides additional structural clues. sapub.org For example, in the analysis of pyrimidinethiones and related fused systems, characteristic fragment ions were formed by the successive loss of functional groups followed by the decomposition of the heterocyclic rings. sapub.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.
In the IR spectra of pyrrolo[3,2-d]pyrimidine derivatives, characteristic absorption bands can be observed for various functional groups. For example, the presence of N-H bonds in the pyrrole ring typically gives rise to stretching vibrations in the region of 3100-3500 cm⁻¹. Carbonyl (C=O) stretching vibrations in derivatives such as pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones are typically observed as strong absorptions around 1650-1700 cm⁻¹. beilstein-journals.orgnih.gov The C-O stretching of the methoxy (B1213986) groups in 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine would be expected in the 1000-1300 cm⁻¹ region. Additionally, C=N and C=C stretching vibrations within the fused ring system contribute to the fingerprint region of the spectrum. mdpi.com
Interactive Table of Characteristic IR Absorption Bands for Pyrrolo[3,2-d]pyrimidine Derivatives:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3100 - 3500 | nih.gov |
| C=O Stretch (dione) | 1650 - 1700 | beilstein-journals.org |
| C=N / C=C Stretch | 1400 - 1650 | mdpi.com |
| C-O Stretch (methoxy) | 1000 - 1300 | Inferred |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound was not found, studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the utility of this technique. mdpi.com For these compounds, X-ray analysis has revealed different polymorphic forms, where the same molecule adopts distinct conformations and packing arrangements in the crystal. mdpi.com These differences in solid-state structure can be attributed to variations in intermolecular interactions, such as hydrogen bonding. The determination of the crystal structure of this compound or its derivatives would provide invaluable information on its planarity, the orientation of the methoxy groups, and any intermolecular interactions that stabilize the solid-state structure.
Molecular and Cellular Biological Activities of Pyrrolo 3,2 D Pyrimidine Derivatives
Enzyme Inhibition Mechanisms and Specificity
Kinase Inhibition Profiles
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition
Inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) is a significant area of research, particularly for potential therapeutic applications in Parkinson's disease. However, investigations into pyrrolopyrimidine-based inhibitors have predominantly focused on the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.netnih.govnih.gov Extensive hit-to-lead optimization studies have led to the discovery of potent LRRK2 inhibitors derived from the chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine series. nih.gov Research has detailed the design, synthesis, and structure-activity relationships of these pyrrolo[2,3-d]pyrimidine derivatives, utilizing crystallographic surrogates to optimize their binding and potency. nih.gov At present, specific research detailing the activity of 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine or its direct derivatives as LRRK2 inhibitors is not prominent in the available scientific literature.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (Wild-Type and Mutant Forms)
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been successfully developed as potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Researchers have explored compounds bearing bicyclic fused rings designed to fit into the back pocket of these receptor kinases. nih.gov
This strategic design led to the identification of compounds with significant inhibitory activity. For instance, a derivative featuring a 1,2-benzisothiazole ring demonstrated potent binding to both HER2 and EGFR and strong cell growth inhibitory effects. nih.gov Further optimization of the N-5 side chain to improve metabolic stability and reduce cytochrome P450 (CYP) inhibition resulted in the development of a preclinical candidate, compound 51m (N-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide). nih.gov This compound showed powerful in vitro activity and potent tumor regression in mouse xenograft models that overexpressed HER2 and EGFR. nih.gov
| Compound | Target | IC50 / GI50 (nM) | Reference |
|---|---|---|---|
| 51m | HER2 (Enzyme Assay) | 0.98 | nih.gov |
| EGFR (Enzyme Assay) | 2.5 | nih.gov | |
| BT-474 cells (Growth Inhibition) | 2.0 | nih.gov |
Cyclooxygenase (COX) Enzyme Inhibition
The inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, is a key mechanism for many anti-inflammatory drugs. While various pyrimidine (B1678525) derivatives and related heterocyclic compounds like pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been investigated for COX inhibition, there is a lack of specific data in the scientific literature concerning the activity of this compound or its derivatives against COX enzymes. nih.govnih.gov
Other Enzyme Targets and Pathways
Recent research has identified novel pyrrolo[3,2-d]pyrimidine compounds as multi-targeted inhibitors of one-carbon (C1) metabolism, a critical pathway for nucleotide and amino acid biosynthesis. nih.govnih.gov These compounds were designed to target enzymes in both the mitochondria and the cytosol.
A lead compound, AGF347 , was identified as a novel antifolate that targets several key enzymes in this pathway:
Serine Hydroxymethyltransferase 2 (SHMT2): A primary target located in the mitochondria. nih.govresearchgate.net
Serine Hydroxymethyltransferase 1 (SHMT1): A secondary target in the cytosol. nih.govresearchgate.net
De Novo Purine (B94841) Biosynthesis Enzymes: AGF347 also inhibits cytosolic enzymes involved in the synthesis of purines, specifically β-glycinamide ribonucleotide formyltransferase (GARFTase) and/or 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.govnih.gov
This multi-targeted approach provides a compelling proof-of-concept for therapeutically targeting both mitochondrial and cytosolic C1 enzymes for antitumor efficacy. nih.gov The compound AGF347 demonstrated significant antitumor effects in pancreatic tumor xenograft models. nih.gov
| Compound | Enzyme Target | Cellular Compartment | Reference |
|---|---|---|---|
| AGF347 | SHMT2 | Mitochondria | nih.govresearchgate.net |
| SHMT1 | Cytosol | nih.govresearchgate.net | |
| GARFTase / AICARFTase | Cytosol | nih.gov |
Receptor Binding and Modulation
Neuropeptide Y5 Receptor Antagonism
Neuropeptide Y (NPY) plays a significant role in regulating food intake and energy balance, with the Y5 receptor subtype being a key mediator of NPY's effect on appetite. acs.orgnih.gov Consequently, Y5 receptor antagonists are investigated as potential therapeutics for obesity. nih.govacs.org A series of pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their ability to bind to and antagonize the NPY Y5 receptor. acs.orgnih.gov
Structure-activity relationship (SAR) studies were conducted to optimize the binding affinity of this class of compounds. acs.org These investigations involved modifying substitutions on the heterocyclic core of the pyrrolo[3,2-d]pyrimidine scaffold, leading to the identification of several potent Y5 antagonists. acs.orgscispace.com
Histamine H3 Receptor Ligand Binding
The histamine H3 receptor is a G protein-coupled receptor highly expressed in the central nervous system that modulates the release of various neurotransmitters. While it is a target of interest for neurological disorders, research into pyrrolopyrimidine derivatives as H3 receptor ligands has centered on the pyrrolo[2,3-d]pyrimidine scaffold. nih.govnih.gov These studies have led to the development of potent ligands based on this related structure. nih.gov Currently, specific data on the binding affinity or modulatory activity of this compound derivatives at the histamine H3 receptor is not available in the reviewed literature.
Interaction with ATP-binding Sites
Pyrrolo[3,2-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases by targeting their ATP-binding sites. The pyrrolopyrimidine core structure can mimic the adenine portion of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov This interaction is a key mechanism for the inhibition of enzymes like Src family kinases (SFKs). tandfonline.com For instance, certain pyrrolo[2,3-d]pyrimidines, which are bioisosteres of pyrrolo[3,2-d]pyrimidines, have shown inhibitory activity against SFKs such as Fyn, Lyn, Hck, and c-Src. tandfonline.com
Docking studies of some pyrrolo[2,3-d]pyrimidine derivatives have suggested that longer and more flexible side chains at specific positions might influence the binding affinity within the ATP-binding pocket. tandfonline.com The design of these compounds often involves creating a structure where a part of the molecule, such as a cycloalkyl ring, resembles the ribose moiety of ATP, thereby enhancing the inhibitory effect on the ATP-binding site. researchgate.net This strategic mimicry allows these compounds to competitively block the binding of ATP, which is essential for the catalytic activity of kinases involved in cellular signaling pathways. nih.gov
Modulators of Efflux Transporters
Certain derivatives of pyrrolo[3,2-d]pyrimidine have been identified as novel inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1), a key transporter involved in multidrug resistance in cancer. nih.govresearchgate.net Studies have shown that specific substitutions on the pyrrolo[3,2-d]pyrimidine scaffold are crucial for potent MRP1 inhibition. For instance, piperazine residues at the 4-position bearing large phenylalkyl side chains enhance MRP1 inhibitory activity. nih.govresearchgate.net Conversely, replacing the piperazine with a simple amino group leads to a decrease in activity. researchgate.net
Furthermore, modifications at the 5- and 6-positions with aliphatic or aliphatic-aromatic groups have yielded compounds with IC50 values in the high nanomolar range. nih.gov Some pyrrolo[3,2-d]pyrimidine derivatives have demonstrated the ability to activate MRP1-mediated transport at low nanomolar concentrations, while also exhibiting inhibitory properties at higher, micromolar concentrations. nih.gov These findings highlight the potential of this chemical class to modulate MRP1 activity, which is a significant factor in overcoming chemotherapy resistance. nih.govnih.gov
Derivatives of pyrrolo[3,2-d]pyrimidine have shown varied effects on P-glycoprotein (P-gp or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2). Many of the investigated pyrrolo[3,2-d]pyrimidines exhibit low affinity for P-gp. nih.gov In fact, some of these compounds are able to circumvent drug resistance mediated by P-gp. nih.govbohrium.com
Regarding BCRP, pyrrolo[3,2-d]pyrimidines with smaller substituents have demonstrated moderate inhibitory activity. nih.gov The modulation of BCRP is influenced by the substitution pattern on the core structure. For example, chalcones with 2,4-dimethoxy substitutions have been noted as good BCRP inhibitors. nih.gov While direct and extensive studies on this compound's specific interaction with P-gp and BCRP are not detailed in the provided context, the broader class of pyrrolo[3,2-d]pyrimidines shows a clear potential for modulating these important efflux transporters, with selectivity often favoring MRP1 and BCRP over P-gp. nih.govnih.gov
Cellular Biological Responses (In Vitro Studies)
Pyrrolo[3,2-d]pyrimidine derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. Novel N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have been identified as potent inhibitors of cancer cell growth, with IC50 values in the one to two-digit nanomolar range. bohrium.com Specific lead compounds have shown efficacy against lung, colon, and pancreatic cancer cells. nih.gov
The antiproliferative effects are often linked to the inhibition of key cellular processes. For example, some derivatives target mitochondrial and cytosolic one-carbon metabolism by inhibiting enzymes like serine hydroxymethyltransferase (SHMT) 2. nih.govresearchgate.net This disruption of essential metabolic pathways leads to the suppression of cancer cell growth. The table below summarizes the reported antiproliferative activities of selected pyrrolo[3,2-d]pyrimidine derivatives in various cancer cell lines.
| Compound Type | Cell Line | Activity | Reference |
|---|---|---|---|
| N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines | Various Cancer Cell Lines | 1-2 digit nM IC50 values | bohrium.com |
| 5-substituted pyrrolo[3,2-d]pyrimidine inhibitors | Lung, Colon, Pancreatic Cancer Cells | In vitro antitumor efficacy | nih.gov |
| Pyrrolo[3,2-d]pyrimidine antifolate (AGF347) | MIA PaCa-2 Pancreatic Tumor Xenografts | Significant in vivo antitumor efficacy | nih.gov |
A number of substituted pyrrolo[3,2-d]pyrimidines have been identified as potent microtubule targeting agents (MTAs). nih.govnih.gov These compounds function by depolymerizing microtubules, which are essential components of the cytoskeleton involved in cell division. nih.govnih.gov By disrupting microtubule dynamics, these agents induce mitotic arrest and subsequent cell death in cancer cells.
The mechanism of action for these MTAs often involves binding to the colchicine (B1669291) site on tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle and halting the cell cycle. nih.gov Importantly, several of these novel pyrrolo[3,2-d]pyrimidine-based MTAs have been shown to overcome clinically relevant drug resistance mechanisms, including the overexpression of P-glycoprotein and βIII-tubulin. nih.govbohrium.com The development of water-soluble derivatives further enhances their potential as therapeutic agents. nih.gov
Lack of Specific Research Data for this compound's Biological Activities
Following a comprehensive review of available scientific literature, it has been determined that there are no specific research articles or data sets detailing the antimicrobial, antiviral, or apoptosis-inducing properties of the chemical compound This compound .
While the broader class of pyrrolo[3,2-d]pyrimidines has been a subject of medicinal chemistry research, with various derivatives being synthesized and evaluated for a range of biological activities, studies focusing solely on the 2,4-dimethoxy substituted version are not present in the public domain.
Searches have identified related compounds and derivatives. For instance, a study on novel deazapurine derivatives of L-ascorbic acid synthesized and evaluated a compound containing the this compound moiety, specifically 3,4-di-O-benzyl-5-hydroxy-5-(7-(this compound-7-yl)ethyl)-1H-pyrrolo-2(5H)-one . This derivative was assessed for its antiviral and cytostatic activities nih.govkuleuven.be. However, the biological activities of the parent compound, this compound, were not independently reported or investigated in this context.
The synthesis of other related molecules, such as 7-Benzyl-2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine , has also been documented in the chemical literature, often as intermediates for more complex structures researchgate.netresearchgate.net.
Due to the absence of specific research data for "this compound" in the requested areas of antimicrobial, antiviral, and apoptosis induction, it is not possible to provide a detailed article on its molecular and cellular biological activities as per the specified outline. The scientific community has not, to date, published findings on these particular biological properties for this specific chemical entity.
Structure Activity Relationship Sar Investigations of Pyrrolo 3,2 D Pyrimidine Scaffolds
Influence of Substituents on the Pyrimidine (B1678525) Moiety (C2, C4)
The substitution pattern on the pyrimidine ring, specifically at the C2 and C4 positions, plays a pivotal role in modulating the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. Enzymatic recognition is frequently governed by the nature of the substituents at these positions researchgate.net.
Research has demonstrated that 2,4-dichloro substitution on the pyrrolo[3,2-d]pyrimidine scaffold can impart significant antiproliferative activity. For instance, 2,4-dichloropyrrolo[3,2-d]pyrimidine has shown cytostatic effects in various cancer cell lines. The introduction of different functionalities at these positions has been a key strategy in the development of potent inhibitors. For example, in a series of antitubulin agents, the pyrrolo[3,2-d]pyrimidine analogs were found to be more potent than their pyrrolo[2,3-d]pyrimidine regioisomers, highlighting the importance of the substitution pattern on the core scaffold.
In the context of kinase inhibition, the C4 position is often adorned with an amino group, frequently substituted with an aryl or heteroaryl moiety, which can engage in crucial hydrogen bonding interactions within the kinase hinge region. The N-1 nitrogen of the pyrrolo[3,2-d]pyrimidine ring has been observed to form a hydrogen bond with the main-chain nitrogen of Met793 in the hinge region of EGFR nih.gov. The substituent at the C2 position can influence both potency and selectivity. While some potent kinase inhibitors feature a simple methyl group at C2, others have explored more complex substitutions to optimize interactions with the target protein.
The following table summarizes the observed influence of C2 and C4 substituents on the activity of pyrrolo[3,2-d]pyrimidines:
| Position | Substituent | Observed Effect on Activity | Target/Assay |
| C2, C4 | Dichloro | Antiproliferative activity | Cancer cell lines |
| C4 | Substituted amino | Essential for kinase inhibition (hinge binding) | EGFR |
| C2 | Methyl | Potent antitubulin activity | Tubulin polymerization |
Effects of Substitution on the Pyrrole (B145914) Ring (N5, C6)
Modifications on the pyrrole ring, particularly at the N5 and C6 positions, have been shown to significantly impact the activity, toxicity, and pharmacokinetic properties of pyrrolo[3,2-d]pyrimidine derivatives.
N5-Substitution:
Substitution at the N5 position has been explored as a strategy to modulate the physicochemical and pharmacological properties of these compounds. Studies on halogenated pyrrolo[3,2-d]pyrimidines revealed that N5-alkyl substitutions could decrease toxicity while maintaining comparable antiproliferative activity nih.gov. For instance, a series of N5-substituted compounds demonstrated EC50 values in the range of 0.83–7.3 μM with a significantly decreased maximum tolerated dose (MTD) of 40 mg/kg in mice nih.gov. Pharmacokinetic analysis of an active N5-substituted compound showed a plasma half-life of 32.7 minutes and rapid conversion to the parent unsubstituted analog, suggesting a prodrug-like behavior nih.gov.
C6-Substitution:
The C6 position of the pyrrolo[3,2-d]pyrimidine scaffold offers another avenue for structural modification to enhance biological activity. While less explored than other positions, studies on the related pyrrolo[2,3-d]pyrimidine scaffold have shown that substitution at the analogous C5 or C6 positions with aryl groups can be achieved through palladium-catalyzed cross-coupling reactions, leading to potent kinase inhibitors. For instance, the introduction of a 3-pyridyl unit at the C6 position has been utilized in the development of CSF1R inhibitors.
The table below highlights the effects of substitutions on the pyrrole ring:
| Position | Substituent | Observed Effect |
| N5 | Alkyl groups | Decreased toxicity, maintained antiproliferative activity |
| N5 | Various prodrug moieties | Tunable biological activity and metabolism |
| C6 | Aryl groups (in related scaffolds) | Potential for enhanced kinase inhibitory activity |
Role of Side Chain Modifications and Linker Lengths
In the development of kinase inhibitors, a side chain is often attached to the C4-amino group. For example, in a series of pyrrolo[3,2-d]pyrimidine-based EGFR inhibitors, a trifluoromethyl-phenoxy group was positioned in a hydrophobic pocket of the enzyme nih.gov. The orientation and interactions of this side chain were found to be critical for inhibitory activity.
Furthermore, the linker connecting the heterocyclic core to a distal moiety can significantly impact potency. In a series of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, the linker was a key determinant of activity. For instance, a series of (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized, where the benzohydrazide moiety acts as a linker to a substituted phenyl ring. The nature of the substituent on this terminal phenyl ring had a profound effect on the cytotoxic and kinase inhibitory activities.
Stereochemical Considerations in SAR
While specific studies focusing on the stereochemistry of pyrrolo[3,2-d]pyrimidine derivatives are limited, the principles of stereoselectivity in drug-target interactions are undoubtedly applicable. The three-dimensional arrangement of substituents can significantly influence binding affinity and biological activity.
Pharmacophore Identification and Optimization
Pharmacophore modeling is a valuable tool for understanding the key chemical features required for biological activity and for guiding the design of new, more potent compounds. For the pyrrolo[3,2-d]pyrimidine scaffold, a pharmacophore model has been proposed for its activity as neuropeptide Y5 (NPY5) receptor antagonists nih.gov. This model was developed based on the SAR of a series of synthesized derivatives and helps to identify the essential structural elements for receptor binding nih.gov.
In the context of kinase inhibition, the pyrrolo[3,2-d]pyrimidine core itself often serves as a key pharmacophoric element, mimicking the adenine ring of ATP and forming crucial hydrogen bonds with the kinase hinge region nih.gov. Optimization of the pharmacophore typically involves modifying the substituents at the C2, C4, and N5 positions to enhance interactions with specific regions of the ATP-binding pocket and to improve selectivity. For instance, in the development of KDR inhibitors, a diphenylurea moiety was incorporated into the side chain, which was found to occupy a hydrophobic pocket created by the DFG-out conformation of the kinase, a hallmark of type II inhibitors nih.gov.
Selectivity Profiles Based on Structural Features
Achieving selectivity for a specific biological target over others is a major challenge in drug discovery. The structural features of pyrrolo[3,2-d]pyrimidine derivatives can be fine-tuned to impart selectivity for particular enzymes or receptors.
The substitution pattern is a key determinant of selectivity. For instance, in the development of kinase inhibitors, subtle changes in the substituents on the C4-anilino ring can dramatically alter the selectivity profile. This is because different kinases have distinct amino acid residues lining the ATP-binding pocket, and tailoring the substituents to interact favorably with the specific residues of the target kinase can enhance selectivity.
The following table summarizes structural features influencing the selectivity of pyrrolo[3,2-d]pyrimidine derivatives:
| Structural Feature | Influence on Selectivity | Target Class |
| C4-Anilino Substituents | Exploiting differences in kinase active site residues | Kinases |
| Side Chain Conformation | Binding to and stabilizing the "DFG-out" conformation | Type II Kinases (e.g., KDR) |
| N5-Substitution | Altering physicochemical properties and potential for differential metabolism | Various Targets |
Computational Chemistry and in Silico Studies
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the pyrrolo[3,2-d]pyrimidine scaffold, which 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine is a part of, docking studies have been instrumental in elucidating its potential as a kinase inhibitor. nih.gov These studies simulate the binding of the compound into the active site of a target protein, providing insights into its mechanism of action.
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been extensively studied as inhibitors for various protein kinases, such as EGFR, Her2, VEGFR2, and CDK2. bohrium.commdpi.com These computational analyses help to understand the binding interactions that are essential for their inhibitory activity. bohrium.com Molecular dynamics simulations are often employed following docking to study the stability of the ligand-protein complex and the detailed inhibitory mechanisms. semanticscholar.orgmdpi.com For instance, studies on 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have shown that interactions with the hinge region of the kinase are critical for inhibition. mdpi.com
The efficacy of a ligand is often determined by its specific interactions with amino acid residues in the target's binding pocket. Docking studies of pyrrolopyrimidine derivatives reveal several key interactions:
Hydrogen Bonds: The nitrogen atoms within the pyrrolo[3,2-d]pyrimidine core are often involved in forming crucial hydrogen bonds with residues in the hinge region of kinases, a common binding pattern for kinase inhibitors. mdpi.com
Hydrophobic Interactions: The aromatic rings and methoxy (B1213986) groups of compounds like this compound can form van der Waals and hydrophobic interactions with nonpolar amino acid residues such as valine, alanine, and leucine (B10760876) in the active site. nih.gov These interactions are vital for stabilizing the ligand in the binding pocket. nih.gov
Electrostatic Interactions: The terminal amino groups on some derivatives can form enhanced hydrogen bonds or electrostatic interactions with surrounding charged residues, significantly influencing binding affinity. semanticscholar.org
For example, in studies of pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting the Mps1 kinase, key interactions were observed with residues like Gly605, Val539, Ala551, and Leu654, with hydrophobic interactions being the main binding mode. nih.gov Similarly, docking of pyrrolo[2,3-d]pyrimidine derivatives into the active site of the Bcl2 anti-apoptotic protein confirmed promising binding affinities. nih.gov
| Target Protein Class | Key Interacting Residues | Type of Interaction | Reference Scaffold |
|---|---|---|---|
| p21-activated kinase 4 (PAK4) | Hinge Region Residues | Hydrogen Bonding | 7H-pyrrolo[2,3-d]pyrimidine |
| Mps1 Kinase | Gly605, Val539, Ala551, Leu654 | Hydrogen Bonding, Hydrophobic | pyrido[3,4-d]pyrimidine |
| Human Topoisomerase II | DC8, DC11, GLN778, ASP479 | Hydrogen Bonding | indenopyridopyrimidines |
Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target protein. A lower binding energy value typically indicates a more stable complex and higher binding affinity. For various pyrrolopyrimidine derivatives, these predicted affinities have shown a strong correlation with their experimentally determined inhibitory activities.
For instance, studies on dihydrothiouracil-indenopyridopyrimidine derivatives targeting human-DNA topoisomerase II have reported calculated binding energies ranging from -9.34 to -11.59 kcal/mol. mdpi.com These in silico results suggest that the compounds could be potent antitumor candidates, sometimes showing even better binding scores than established drugs like etoposide. mdpi.com The binding free energy is often decomposed to identify the contribution of individual amino acid residues, revealing that van der Waals interactions are major contributors to the binding. nih.gov
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| dihydrothiouracil-indenopyridopyrimidines | Human Topoisomerase IIα | -9.34 to -9.56 |
| Etoposide (Reference) | Human Topoisomerase IIβ | -11.59 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed from active compounds like pyrrolo[2,3-d]pyrimidine derivatives, it can be used as a 3D query to screen large compound databases for new molecules with similar features, a process known as virtual screening. nih.gov This approach has been successfully applied to related scaffolds like pyrido[2,3-d]pyrimidines to design novel inhibitors for targets such as human thymidylate synthase. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. These methods provide detailed information that is not readily accessible through experimental techniques alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For various pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional, have been performed to optimize molecular geometry and analyze electronic properties. researchgate.netnih.gov These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule. mdpi.com The molecular electrostatic potential (MEP) surface, derived from DFT, is particularly useful for visualizing the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. materialsciencejournal.org
For related heterocyclic compounds, DFT calculations have been used to determine these energies. irjweb.com A narrow frontier orbital gap indicates that charge transfer can readily occur within the molecule, signifying high chemical reactivity. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) can be calculated to further characterize the molecule's reactivity profile. nih.govnih.gov
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| ((4,6-dimethylpyrimidin-2-yl)amino)(5-(p-tolyl)isoxazol-3-yl)methanol | -5.71 | -1.36 | 4.35 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.22 (Chemical Potential) | N/A | 0.04 (Chemical Hardness) |
Molecular Dynamics Simulations for Conformational Landscape and Target Binding
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For "this compound," MD simulations can elucidate its conformational flexibility and how it interacts with biological targets. While specific MD studies on this exact compound are not extensively published, the methodology is widely applied to the broader class of pyrrolopyrimidine derivatives to understand their mechanism of action. nih.gov
Typically, an MD simulation would involve placing "this compound" in a simulated physiological environment, often with a target protein. The simulation then calculates the trajectories of the atoms over time, revealing how the compound changes its shape and binds to the target. Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the superimposed molecule and a reference structure. A stable RMSD over the simulation time suggests that the compound has reached a stable binding mode within the target's active site.
Radius of Gyration (Rg): This parameter indicates the compactness of the compound and its target protein. Significant changes in Rg can suggest conformational changes upon binding.
Solvent Accessible Surface Area (SASA): SASA calculations help to understand how much of the compound and its target are exposed to the solvent, providing insights into the hydrophobic interactions that are often crucial for binding.
Binding Free Energy: Calculations such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the strength of the interaction between the compound and its target.
For related pyrrolopyrimidine compounds, MD simulations have been instrumental in identifying key amino acid residues involved in binding and in explaining the higher affinity of certain derivatives over others. nih.gov These studies often reveal that the pyrrolopyrimidine core forms essential hydrogen bonds with the hinge region of protein kinases, a common target for this class of compounds. The methoxy groups of "this compound" would likely influence its orientation within a binding pocket and could form additional interactions, a hypothesis that MD simulations are well-suited to explore. strath.ac.uk
In Silico Assessment of Drug-Likeness and Pharmacokinetic Properties
One of the most common filters for drug-likeness is Lipinski's Rule of Five , which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria. The properties of "this compound" (Molecular Formula: C₈H₉N₃O₂, Molecular Weight: 179.18 g/mol ) are generally favorable in this regard. chemsynthesis.com
A typical in silico ADMET assessment for a compound like "this compound" would include the parameters shown in the following table. While specific computationally derived values for this exact molecule are not publicly available, the table represents the types of properties evaluated for related heterocyclic compounds. researchgate.netnih.gov
Table 1: Representative In Silico ADMET and Drug-Likeness Parameters
| Property | Predicted Value/Descriptor | Importance in Drug Discovery |
|---|---|---|
| Molecular Weight | 179.18 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be low to moderate | Measures lipophilicity, which affects solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors | 1 (from the pyrrole (B145914) NH) | Influences solubility and binding to targets. |
| Hydrogen Bond Acceptors | 5 (3 from nitrogens, 2 from oxygens) | Affects solubility and target binding. |
| Topological Polar Surface Area (TPSA) | Predicted to be in an acceptable range | Relates to membrane permeability and oral bioavailability. |
| Human Oral Absorption | Predicted to be high | Indicates the potential for a compound to be absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Prediction dependent on specific model | Determines if the compound can enter the central nervous system. |
| CYP450 Enzyme Inhibition | To be determined | Predicts potential for drug-drug interactions. |
| Ames Test | Predicted to be non-mutagenic | A screen for potential carcinogenicity. |
The presence of two methoxy groups in "this compound" is significant for its pharmacokinetic profile. Methoxy groups can increase metabolic stability by blocking sites that are susceptible to oxidation. nih.gov They can also modulate lipophilicity and solubility, which in turn affects absorption and distribution. nih.gov The precise impact of these groups would be a key focus of in silico modeling.
Future Research Directions and Translational Perspectives Pre Clinical
Design and Synthesis of Next-Generation Pyrrolo[3,2-d]pyrimidine Analogues
The development of novel analogues of the pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone of future research, aiming to improve therapeutic indices and overcome mechanisms of drug resistance. Synthetic strategies are evolving to allow for precise structural modifications across the core heterocycle.
Key areas of focus include:
Substitution at the N5 Position: The pyrrole (B145914) nitrogen (N5) has been identified as a critical position for modulating biological activity and toxicity. nih.gov Studies have shown that introducing various alkyl or sulfonyl substituents at N5 can significantly impact the antiproliferative effects of these compounds. nih.govnih.gov Future designs will likely explore a wider range of functional groups at this position to optimize interactions with target proteins and improve pharmacokinetic profiles.
Modification of the Pyrimidine (B1678525) Ring: The C2 and C4 positions of the pyrimidine ring are crucial for enzymatic recognition and have been a primary focus for modification. nih.gov For instance, the incorporation of a diphenylurea moiety at the C4-position via an oxygen linker has yielded potent type-II inhibitors of VEGFR2 kinase. nih.gov The synthesis of next-generation analogues will involve exploring diverse aryl, amino, and other functional groups at these positions to enhance target specificity and potency. nih.gov
Domino and Multicomponent Reactions: Modern synthetic methodologies are being employed to create libraries of diverse pyrrolo[3,2-d]pyrimidine derivatives efficiently. Domino C-N coupling/hydroamination reactions and one-pot, three-component reactions represent advanced strategies for building the core scaffold and introducing complexity in a streamlined manner. nih.govresearchgate.netauctoresonline.org These approaches facilitate the rapid generation of novel analogues for biological screening.
A summary of synthetic approaches for generating pyrrolo[3,2-d]pyrimidine analogues is presented below.
| Synthetic Strategy | Key Features | Target Position(s) | Reference |
| N5-Alkylation/Sulfonylation | Modulates activity and toxicity | N5 | nih.govnih.gov |
| C4-Substitution | Introduction of moieties for kinase inhibition | C4 | nih.gov |
| Domino C-N Coupling | Efficient construction of the heterocyclic core | Core Scaffold | nih.gov |
| Multicomponent Reactions | Rapid generation of diverse analogues | Core Scaffold | researchgate.netauctoresonline.org |
Exploration of Novel Molecular Targets for Mechanism-Based Interventions
While initial studies have identified several targets for pyrrolo[3,2-d]pyrimidines, a significant opportunity exists to uncover novel mechanisms of action and expand their therapeutic potential. The structural similarity of the pyrrolo[3,2-d]pyrimidine scaffold to purine (B94841) nucleobases makes it a privileged structure for interacting with a wide array of biological macromolecules. nih.gov
Current and emerging molecular targets include:
Kinases: A broad range of kinases have been identified as targets for this class of compounds. These include receptor tyrosine kinases like VEGFR2 (KDR), EGFR, and RET, as well as non-receptor tyrosine kinases such as FAK and JAK. nih.govacs.orgnih.govnih.govnih.govdocumentsdelivered.com The development of dual inhibitors, such as those targeting both JAK and HDAC, represents a promising strategy to overcome drug resistance. acs.org
Microtubule Dynamics: Certain pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent microtubule depolymerizing agents that bind to the colchicine (B1669291) site of tubulin. nih.govnih.gov These compounds can circumvent clinically relevant resistance mechanisms, such as the overexpression of P-glycoprotein. nih.gov
Metabolic Enzymes: A novel and compelling area of research is the targeting of one-carbon (C1) metabolism. Pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target key enzymes in this pathway, such as serine hydroxymethyltransferase (SHMT1 and SHMT2) and enzymes of the de novo purine biosynthesis pathway like GARFTase and AICARFTase. aacrjournals.orgnih.govnih.govresearchgate.net This approach offers a distinct mechanism to induce cancer cell death by depleting essential metabolites. nih.gov
The table below summarizes key molecular targets for the pyrrolo[3,2-d]pyrimidine scaffold.
| Target Class | Specific Target(s) | Therapeutic Rationale | Reference(s) |
| Protein Kinases | VEGFR2, EGFR, RET, JAK | Inhibition of oncogenic signaling pathways | nih.govacs.orgnih.govnih.gov |
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Disruption of mitosis and cell division | nih.govnih.gov |
| Metabolic Enzymes | SHMT1, SHMT2, GARFTase, AICARFTase | Inhibition of nucleotide and amino acid biosynthesis | aacrjournals.orgnih.govnih.gov |
Integration of Advanced Synthetic and Computational Methodologies
The synergy between computational chemistry and advanced synthetic methods is accelerating the discovery and optimization of pyrrolo[3,2-d]pyrimidine-based drug candidates.
Computational Design: Molecular modeling and docking studies are instrumental in the rational design of new analogues. For example, modeling was used to design novel inhibitors targeting the mitochondrial enzyme SHMT2. aacrjournals.orgnih.gov Quantitative structure-activity relationship (QSAR) studies, including CoMFA and CoMSIA analyses, have been successfully applied to guide the design of potent kinase inhibitors by creating predictive models for activity. nih.gov
Advanced Synthesis: The development of efficient and versatile synthetic routes is crucial for accessing novel chemical space. Methodologies such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are being optimized to construct complex pyrrolo[2,3-d]pyrimidine derivatives. nih.govnih.govmdpi.com The use of microwave irradiation and green solvents like water is also being explored to create more sustainable synthetic approaches. mdpi.com
Pre-clinical Lead Optimization Strategies for Potential Therapeutic Applications (non-clinical)
The translation of a promising pyrrolo[3,2-d]pyrimidine hit into a clinical candidate requires a rigorous pre-clinical optimization process. This involves iterative cycles of design, synthesis, and biological testing to enhance desired properties while minimizing liabilities.
Key optimization strategies include:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how modifications to the scaffold affect potency, selectivity, and cellular activity. For example, exploring substitutions on the N5-position and the pyrimidine ring has been shown to be crucial for improving antiproliferative activity. nih.govnih.govnih.gov
Improving Physicochemical Properties: Optimization efforts focus on enhancing properties such as aqueous solubility, which is critical for administration. The generation of hydrochloride salts is one common strategy to improve the water solubility of lead compounds. nih.govnih.gov
In Vivo Efficacy Models: Promising compounds are advanced into non-clinical in vivo models to assess their antitumor efficacy. For instance, lead pyrrolo[3,2-d]pyrimidine derivatives have demonstrated significant inhibition of tumor growth in various xenograft models, including pancreatic and prostate cancer, providing proof-of-concept for their therapeutic potential. nih.govaacrjournals.orgnih.gov
Circumventing Drug Resistance: A major goal of lead optimization is to develop compounds that are effective against drug-resistant cancers. Research has shown that some pyrrolo[3,2-d]pyrimidine analogues can overcome resistance mediated by P-glycoprotein and βIII-tubulin expression, which are common challenges for microtubule-targeting agents. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves cyclization of substituted pyrimidine precursors. For example, analogous compounds like 4-amino-5H-pyrrolo[3,2-d]pyrimidines are synthesized via refluxing 3-aminopyrroles with formamide or ammonia in methanol, followed by crystallization from ethanol-DMF . For methoxy derivatives, nucleophilic substitution with methoxide ions or alkylation of hydroxyl precursors (e.g., using methyl iodide under basic conditions) is typical. Reaction time (6–8 hours) and temperature (reflux) are critical for optimal yield.
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Methoxy groups appear as singlets at δ ~3.8–4.0 ppm. Pyrrole protons resonate between δ 6.5–7.5 ppm, with coupling patterns indicating substitution positions .
- IR : Stretching frequencies for C-O (methoxy) at ~1250–1050 cm⁻¹ and aromatic C=C/C=N at ~1600–1450 cm⁻¹ .
- MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of methoxy groups) confirm molecular weight and functional groups .
Q. What are the typical nucleophilic substitution reactions for pyrrolo[3,2-d]pyrimidine derivatives?
- Methodological Answer : Chloro or bromo substituents at positions 2, 4, or 7 undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, 4-chloro derivatives react with aniline in methanol under reflux (5–7 hours) to yield 4-anilino products . Methoxy groups are generally resistant to substitution unless activated by electron-withdrawing groups .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing pyrrolo[3,2-d]pyrimidines be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
- Electrophilic substitution : Electron-rich positions (e.g., C-5 in 5H-pyrrolo[3,2-d]pyrimidine) are favored for halogenation or nitration.
- Directed metalation : Use of lithium bases (e.g., LDA) at low temperatures (-78°C) allows selective deprotonation and functionalization of specific positions .
- Computational tools (e.g., DFT calculations) predict reactive sites by analyzing charge distribution .
Q. What strategies optimize reaction conditions for scaling up pyrrolo[3,2-d]pyrimidine synthesis?
- Methodological Answer :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful removal during workup .
- Catalysis : Palladium catalysts (e.g., Suzuki coupling) introduce aryl/alkyl groups at low temperatures (e.g., THF, 60°C) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) for cyclization steps .
Q. How do computational studies inform the design of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors?
- Methodological Answer :
- Molecular docking : LibDock or AutoDock simulations predict binding modes to kinase active sites (e.g., EGFR, VEGFR2). For example, methoxy groups at C-2/C-4 improve hydrophobic interactions in the ATP-binding pocket .
- QSAR modeling : Correlates substituent electronic properties (Hammett constants) with inhibitory activity (IC₅₀) .
Data Contradictions and Resolution
- Evidence Conflict : Some studies report methoxy groups as stable , while others note demethylation under strongly acidic/basic conditions .
- Resolution : Stability depends on substitution pattern. 2,4-Dimethoxy derivatives are less prone to demethylation due to steric hindrance and electron-donating effects. Verify via control experiments in targeted pH ranges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
